4-cyclopropylidene-1-(furan-3-carbonyl)piperidine
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Overview
Description
4-cyclopropylidene-1-(furan-3-carbonyl)piperidine is a chemical compound that features a unique structure combining a cyclopropylidene group, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine typically involves the reaction of cyclopropylidene piperidine with furan-3-yl methanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(furan-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-cyclopropylidene-1-(furan-3-carbonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone: This compound has a similar structure but with a different position of the furan ring.
(4-Cyclopropylpiperidin-1-yl)(furan-3-yl)methanone: Another similar compound with slight variations in the piperidine ring structure.
Uniqueness
4-cyclopropylidene-1-(furan-3-carbonyl)piperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
4-Cyclopropylidene-1-(furan-3-carbonyl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring with a cyclopropylidene group and a furan-3-carbonyl moiety. The unique arrangement of these functional groups contributes to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : Its structural properties allow it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Apoptotic Pathway Activation : In cancer cells, it activates caspases which lead to apoptosis, highlighting its potential as an anticancer agent.
Case Studies
A notable study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various derivatives of this compound. The study found that modifications to the cyclopropylidene group significantly affected both antimicrobial and anticancer activities. For instance, adding halogen substituents enhanced antimicrobial potency by up to threefold compared to the parent compound .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUKKYLYKUEFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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